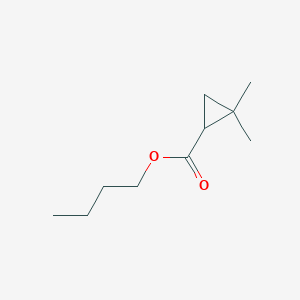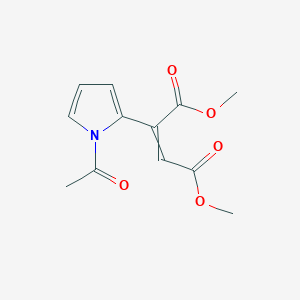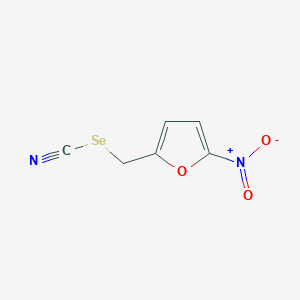
4-(Heptanoyloxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Heptanoyloxy)benzoic acid is an organic compound with the molecular formula C14H18O4 It is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by a heptanoyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Heptanoyloxy)benzoic acid typically involves the esterification of 4-hydroxybenzoic acid with heptanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques, such as distillation or large-scale chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Heptanoyloxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3) as catalysts
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives of the original ester.
Substitution: Various substituted benzoic acid derivatives, depending on the substituent introduced
Applications De Recherche Scientifique
4-(Heptanoyloxy)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of 4-(Heptanoyloxy)benzoic acid involves its interaction with various molecular targets and pathways. The compound can inhibit the growth of microorganisms by disrupting their cell membranes or interfering with essential metabolic processes. In biological systems, it may be metabolized to release benzoic acid, which can then exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxybenzoic acid: A precursor in the synthesis of 4-(Heptanoyloxy)benzoic acid.
Benzoic acid: A simpler aromatic carboxylic acid with similar chemical properties.
4-(Hexanoyloxy)benzoic acid: A structurally similar compound with a shorter alkyl chain
Uniqueness
This compound is unique due to its specific ester group, which imparts distinct chemical and physical properties. The heptanoyloxy group increases the compound’s hydrophobicity and alters its reactivity compared to simpler benzoic acid derivatives .
Propriétés
Numéro CAS |
70973-86-3 |
|---|---|
Formule moléculaire |
C14H18O4 |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
4-heptanoyloxybenzoic acid |
InChI |
InChI=1S/C14H18O4/c1-2-3-4-5-6-13(15)18-12-9-7-11(8-10-12)14(16)17/h7-10H,2-6H2,1H3,(H,16,17) |
Clé InChI |
BUWAEAUOELHEEF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=O)OC1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thiocyanic acid, 2-[[4-[bis[2-(acetyloxy)ethyl]amino]-2-methylphenyl]azo]-6-benzothiazolyl ester](/img/structure/B14475145.png)
![[4-(Benzyloxy)-2-bromo-5-methoxyphenyl]acetonitrile](/img/structure/B14475154.png)
![Piperidine, 1-[[(dimethylamino)thioxomethyl]thio]-](/img/structure/B14475156.png)











